2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
Description
2-(4-Chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a dimethylaminoethyl side chain, and a thiophene moiety. The dimethylamino group may enhance solubility or modulate receptor interactions, while the thiophene ring could contribute to π-π stacking or hydrophobic interactions in biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-19(2)14(15-4-3-9-21-15)11-18-16(20)10-12-5-7-13(17)8-6-12/h3-9,14H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHCKUCIZKYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)Cl)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamides
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
- Molecular Formula : CHClNOS
- Molecular Weight : 295.83 g/mol
Synthesis
The synthesis of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide typically involves multi-step reactions, starting from commercially available precursors. The synthetic route includes:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives with dimethylamine.
- Acetamide Formation : Reaction of the thiophene derivative with 4-chlorobenzoyl chloride.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide exhibit significant antimicrobial properties. For instance, a related compound showed activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 (Tetracycline) |
| Escherichia coli | 15 | 30 (Ampicillin) |
| Pseudomonas aeruginosa | 25 | 50 (Ciprofloxacin) |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate low cytotoxicity against human cell lines, suggesting a favorable therapeutic index.
| Cell Line | IC (µM) |
|---|---|
| HeLa | >100 |
| MCF-7 | >100 |
| A549 | >100 |
These results indicate that the compound does not exhibit significant cytotoxic effects at concentrations that show antimicrobial activity.
Case Studies
A case study involving a series of analogs of the compound highlighted its potential in treating infections caused by resistant bacterial strains. The study reported:
- Compound Efficacy : The analogs demonstrated improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
